3-(2-Methyl-1h-imidazol-1-yl)-2-(propylamino)propanoic acid 3-(2-Methyl-1h-imidazol-1-yl)-2-(propylamino)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18172551
InChI: InChI=1S/C10H17N3O2/c1-3-4-12-9(10(14)15)7-13-6-5-11-8(13)2/h5-6,9,12H,3-4,7H2,1-2H3,(H,14,15)
SMILES:
Molecular Formula: C10H17N3O2
Molecular Weight: 211.26 g/mol

3-(2-Methyl-1h-imidazol-1-yl)-2-(propylamino)propanoic acid

CAS No.:

Cat. No.: VC18172551

Molecular Formula: C10H17N3O2

Molecular Weight: 211.26 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Methyl-1h-imidazol-1-yl)-2-(propylamino)propanoic acid -

Specification

Molecular Formula C10H17N3O2
Molecular Weight 211.26 g/mol
IUPAC Name 3-(2-methylimidazol-1-yl)-2-(propylamino)propanoic acid
Standard InChI InChI=1S/C10H17N3O2/c1-3-4-12-9(10(14)15)7-13-6-5-11-8(13)2/h5-6,9,12H,3-4,7H2,1-2H3,(H,14,15)
Standard InChI Key VBPGAHLWZHJMSK-UHFFFAOYSA-N
Canonical SMILES CCCNC(CN1C=CN=C1C)C(=O)O

Introduction

Chemical Identity and Structural Analysis

Molecular Characterization

3-(2-Methyl-1H-imidazol-1-yl)-2-(propylamino)propanoic acid features a propanoic acid core (C3H6O2) with two key substituents:

  • A 2-methylimidazole group at position 3, contributing aromaticity and hydrogen-bonding capabilities.

  • A propylamino side chain (-NH-CH2CH2CH3) at position 2, enhancing lipophilicity and potential receptor binding .

The molecular formula is deduced as C10H17N3O2 (molecular weight: 227.26 g/mol), though experimental validation remains pending. Comparative analysis with structurally related compounds reveals distinct features:

Compound NameMolecular FormulaMolecular WeightKey Structural Features
Target CompoundC10H17N3O2227.26 g/mol2-Methylimidazole, propylamino, propanoic acid
(2S)-3-(1H-Imidazol-5-yl)-2-(propylamino)propanoic acid C9H15N3O2197.23 g/molL-configuration, imidazole at position 5
2-Methyl-2-(methylamino)-3-(2-propyl-1H-imidazol-1-yl)propanoic acid C11H19N3O2225.29 g/molMethylamino group, 2-propylimidazole

Stereochemical Considerations

The absence of chiral center data for the target compound contrasts with its stereoisomer in , which adopts an (S)-configuration. Computational modeling predicts that the propylamino group’s orientation influences binding affinity to biological targets such as G-protein-coupled receptors .

Synthesis and Manufacturing

Purification and Characterization

Hyphenated techniques such as LC-MS and NMR (1H, 13C) are critical for verifying purity. The imidazole proton resonances typically appear at δ 7.1–7.3 ppm, while the propylamino group’s methylene protons resonate near δ 1.4–1.6 ppm .

Biological Activities and Mechanisms

Enzyme Inhibition

Imidazole derivatives are known to inhibit enzymes like histidine decarboxylase and cytochrome P450. Molecular docking studies propose that the target compound’s methyl group enhances hydrophobic interactions with enzyme active sites, potentially reducing amyloid-beta aggregation in Alzheimer’s models .

Receptor Modulation

The propylamino side chain may confer affinity for histamine H3 receptors, which regulate neurotransmitter release. In vitro assays using HEK-293 cells transfected with H3 receptors could validate this hypothesis .

Applications in Pharmaceutical Research

Neurodegenerative Disease

The compound’s ability to cross the blood-brain barrier (predicted logP: 1.2) positions it as a candidate for Alzheimer’s therapeutics. Preclinical studies should assess its inhibition of β-secretase, a key enzyme in amyloid-beta production .

Comparative Analysis with Structural Analogs

Pharmacokinetic Profiles

  • Target Compound: Predicted half-life (t1/2): 3.5 h; Protein binding: 85% (AlogPS 2.1).

  • Compound : Shorter t1/2 (2.1 h) due to reduced lipophilicity .

  • Compound : Enhanced metabolic stability (t1/2: 4.8 h) from methylamino substitution .

Toxicity Considerations

While acute toxicity data are lacking, imidazole derivatives generally exhibit LD50 values >500 mg/kg in rodents. Chronic toxicity studies must evaluate hepatorenal effects.

Future Research Directions

  • Crystallographic Studies: X-ray diffraction to resolve 3D conformation.

  • In Vivo Efficacy: Rodent models of neurodegeneration and metabolic disorders.

  • SAR Optimization: Modifying the propylamino chain length to enhance bioavailability.

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